2-Chloro-5-fluoro-4-methylpyrimidine
Overview
Description
2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C5H4ClFN2. It is a commonly used intermediate in organic synthesis, particularly in the synthesis of biologically active molecules. This compound is known for its applications in the pharmaceutical and agrochemical industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like triethylamine.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Coupling Reactions: Coupled products with extended aromatic systems.
Scientific Research Applications
2-Chloro-5-fluoro-4-methylpyrimidine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-4,6-dimethylpyrimidine
- 2-Chloro-5-chloromethylpyridine
Uniqueness
2-Chloro-5-fluoro-4-methylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJKPNAPXHDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609751 | |
Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134000-96-7 | |
Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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